1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
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Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a 2,3-dihydro-1H-inden-5-yloxy group and a propan-2-ol group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperazine rings, for example, are known to participate in a variety of chemical reactions .Scientific Research Applications
Antidepressant and Antianxiety Applications
- Piperazine derivatives have been explored for their potential antidepressant and antianxiety effects. Studies have demonstrated that certain compounds with piperazine structures exhibit significant activities in behavioral despair (forced swimming) tests and the plus maze method, indicating their potential as antidepressant and antianxiety agents (Kumar et al., 2017).
Antimicrobial Activity
- Synthesis and evaluation of piperazine derivatives have shown that these compounds can possess good to moderate antimicrobial activities against various microorganisms. This suggests their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
- Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation in vitro. This research indicates the potential use of piperazine compounds in cancer treatment by influencing genetic regulation mechanisms (Hakobyan et al., 2020).
Dual Action Antidepressants
- Research into 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives has identified compounds with dual activity at 5-HT1A serotonin receptors and serotonin transporter, offering a new class of antidepressants. These findings highlight the versatility of piperazine derivatives in targeting complex psychiatric disorders (Martínez et al., 2001).
Antimalarial Agents
- Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, showing the potential of piperazine compounds in developing new antimalarial drugs. The structure-activity relationship analysis revealed key features contributing to their efficacy (Mendoza et al., 2011).
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs containing a piperazine ring are involved in a variety of biochemical pathways related to their therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Piperazine derivatives are known to have good pharmacokinetic properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For piperazine derivatives, this can range from antihistamine effects to antipsychotic effects, among others .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to fully understand its properties, potential uses, and effects. This could involve in-depth studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .
properties
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-17-5-7-20(14-23(17)24)26-11-9-25(10-12-26)15-21(27)16-28-22-8-6-18-3-2-4-19(18)13-22/h5-8,13-14,21,27H,2-4,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWNWNDELPKDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC4=C(CCC4)C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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